Cropropamide

Description

Properties

IUPAC Name |

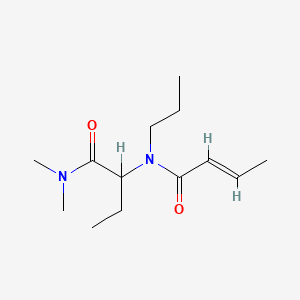

2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZWCBZIBJLKCV-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016511 | |

| Record name | Cropropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-47-6, 3544-46-5 | |

| Record name | Cropropamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cropropamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cropropamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cropropamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROPROPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TYE9V9BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cropropamide

This technical guide provides a comprehensive overview of the synthesis pathway and physicochemical characterization of Cropropamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to this compound

This compound is an organic compound identified as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide.[1] It is a component of the respiratory stimulant Prethcamide.[2][3] Studies have indicated that this compound can increase locomotor activity in rats at specific dosages.[2] It is also listed as a banned substance by the World Anti-Doping Agency (WADA).[4]

Physicochemical and Analytical Characterization

The key physicochemical properties and analytical data for this compound are summarized in the table below. This information is crucial for its identification, purity assessment, and formulation development.

| Property | Value | Reference(s) |

| CAS Number | 633-47-6 | |

| Molecular Formula | C₁₃H₂₄N₂O₂ | |

| Molecular Weight | 240.34 g/mol | |

| IUPAC Name | 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | |

| Appearance | Pale Yellow to Dark Yellow Oil | |

| Boiling Point | 128-130 °C at 0.25 mmHg | |

| Solubility | Soluble in Methanol; Slightly soluble in Chloroform and DMSO. | |

| Storage Temperature | Refrigerator (2-8°C) | |

| Purity (by HPLC) | >95% to 99.38% |

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, which is depicted in the diagram below. The pathway starts from 2-chlorobutyric acid dimethyl amide and propylamine, leading to the formation of an intermediate, 2-propylaminobutyric acid dimethyl amide. This intermediate is then reacted with crotonic acid chloride to yield the final product, this compound.

Experimental Protocols

-

Reaction Setup: Dissolve 2-chlorobutyric acid dimethyl amide in absolute benzene.

-

Amination: Add propylamine to the solution and heat the mixture to 110°C in an autoclave.

-

Work-up: After cooling, filter off the precipitated propylamine hydrochloride. Wash the benzene solution with water and then with a potassium lye solution to remove any remaining dissolved propylamine hydrochloride.

-

Purification: Distill off the benzene. The resulting crude product, 2-propylaminobutyric acid dimethyl amide, is then purified by vacuum rectification.

-

Reaction Setup: Dissolve the purified 2-propylaminobutyric acid dimethyl amide in benzene.

-

Acylation: While cooling the solution, add crotonic acid chloride and mix thoroughly.

-

Purification: Filter the reaction mixture and remove the benzene by distillation to obtain 2-(N-propyl-crotonylamido)butyric acid dimethyl amide, also known as this compound. The reported melting point of the resulting product is 128°-130°C.

Experimental Workflow

The general workflow for the synthesis and characterization of a chemical entity like this compound is illustrated in the following diagram. This process ensures the correct chemical structure and purity of the final compound.

Signaling Pathways and Mechanism of Action

While this compound is known to be a respiratory stimulant, detailed information regarding its specific signaling pathways and mechanism of action is not extensively documented in the provided search results. Further research would be required to elucidate the precise molecular targets and signaling cascades through which this compound exerts its pharmacological effects. General drug discovery often involves integrating pharmacological screens with methods like CRISPR to identify drug-target interactions and underlying pathways.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cropropamide

Disclaimer: This document synthesizes the currently available scientific information on the pharmacokinetics and pharmacodynamics of Cropropamide. It is important to note that detailed experimental protocols for some of the cited studies are not publicly available, limiting the depth of methodological description. The proposed signaling pathway is based on the general understanding of the drug class to which this compound belongs, as specific molecular pathway studies for this compound are limited.

Introduction

This compound is a respiratory stimulant and a component of the drug Prethcamide, which is a mixture of equal parts this compound and Crotetamide.[1] Prethcamide has been used to address respiratory failure and is known to increase locomotor activity in animal models.[2] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion, is known as pharmacokinetics. Data on the pharmacokinetics of this compound is primarily derived from studies on Prethcamide.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study in rabbits provided key insights into the pharmacokinetic profile of this compound ("propyl butamide") following intravenous and oral administration of Prethcamide.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Intravenous (IV) | Oral (PO) |

| Half-life (t½) | 30.0 ± 4.13 min | - |

| Body Clearance (Clb) | 0.0962 ± 0.0269 L/min | - |

| Mean Absorption Rate Constant (ka) | - | 0.0512 ± 0.0328 min⁻¹ |

| Time to Maximum Concentration (tmax) | - | 30.0 ± 5.0 min |

| Bioavailability (F) | - | 24-32% |

Data from a study in rabbits. The low bioavailability suggests either low absorption from the gastrointestinal tract or a significant first-pass metabolism effect. The study also indicated that this compound predominantly accumulates in the liver.[3]

A separate study in horses also investigated the pharmacokinetics of Prethcamide, though specific quantitative data for this compound was not available in the abstract.

Experimental Protocols

Gas Chromatographic Method for Quantification in Rabbits

A simple gas chromatographic method was developed for the quantitative determination of this compound in whole blood and tissues.[3]

-

Sample Preparation: Specific details on the extraction procedure from blood and tissues were not available in the reviewed literature.

-

Chromatographic Conditions: The specific column, temperatures, and carrier gas flow rates were not detailed in the available abstract.

-

Modeling: The disposition of this compound after intravenous injection was described by a two-compartment open model, while oral administration was described by a one-compartment open model.[3]

Pharmacodynamics

Pharmacodynamics is the study of what a drug does to the body. This compound, as a component of Prethcamide, acts as a central and respiratory stimulant.

Mechanism of Action

The primary mechanism of action of Prethcamide, and by extension this compound, is the stimulation of peripheral chemoreceptors and central respiratory centers. This action leads to an increase in respiratory rate and tidal volume. It has also been suggested that Prethcamide may increase the release of catecholamines.

A study in healthy newborn calves demonstrated that buccal administration of Prethcamide resulted in a gradual increase in the arterial partial pressure of oxygen (PaO₂) and a decrease in the arterial partial pressure of carbon dioxide (PaCO₂) over a 90-minute period. This provides in-vivo evidence of its respiratory stimulant effects.

Signaling Pathway

The precise molecular signaling pathway for this compound has not been elucidated. However, based on its action as a peripheral chemoreceptor stimulant, a putative pathway involving the carotid body glomus cells can be proposed.

Caption: Proposed mechanism of this compound-induced respiratory stimulation.

Experimental Workflows

The general workflow for studying the pharmacokinetics of this compound would involve the following steps:

Caption: A generalized workflow for a pharmacokinetic study of this compound.

Conclusion

This compound, a component of the respiratory stimulant Prethcamide, exhibits a pharmacokinetic profile characterized by rapid elimination and low oral bioavailability in rabbits. Its pharmacodynamic effects are attributed to the stimulation of peripheral and central chemoreceptors, leading to increased respiration. While the general mechanism of action is understood, further research is required to elucidate the specific molecular signaling pathways and to obtain more comprehensive pharmacokinetic data across different species, including humans. The development of detailed and publicly available experimental protocols would greatly benefit future research in this area.

References

- 1. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the peripheral and central chemoreception and control of breathing: an emerging role of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulus-specific signaling pathways in rabbit carotid body chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Cropropamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropharmacological profile of Cropropamide, a respiratory stimulant. As a key component of the combination drug Prethcamide, this compound's primary mechanism of action involves the stimulation of peripheral chemoreceptors, predominantly within the carotid body, as well as central respiratory centers. This document synthesizes the available, albeit limited, scientific literature to detail its mechanism of action, pharmacodynamic effects, and the putative signaling pathways involved in its respiratory stimulant effects. Due to a scarcity of publicly available data, this guide also presents representative experimental protocols that are standardly employed in the evaluation of respiratory stimulants, offering a methodological framework for future research on this compound. All quantitative data from cited literature are presented in structured tables, and key conceptual frameworks are visualized through diagrams generated using Graphviz.

Introduction

This compound is a synthetic compound primarily known for its role as a respiratory stimulant.[1] It is one of the two active components, alongside crotethamide, in the analeptic drug Prethcamide.[2] Analeptics are a class of drugs that act as central nervous system (CNS) stimulants, with a historical and current, though limited, application in treating respiratory depression. The primary therapeutic rationale for the use of this compound, as part of Prethcamide, is to increase the rate and depth of breathing. This guide aims to provide a detailed technical overview of the neuropharmacological properties of this compound for an audience of researchers and professionals in drug development.

Mechanism of Action

The primary mechanism of action of this compound is the stimulation of respiration. This is achieved through a dual effect on both the peripheral and central nervous systems.[1][3]

-

Peripheral Chemoreceptor Stimulation: The most prominently cited mechanism is the stimulation of peripheral chemoreceptors located in the carotid bodies.[3] The carotid bodies are small, highly vascularized sensory organs at the bifurcation of the common carotid arteries that detect changes in blood oxygen, carbon dioxide, and pH levels. By activating these chemoreceptors, this compound mimics a state of hypoxia, leading to a reflex increase in respiratory drive.

-

Central Respiratory Center Stimulation: this compound also exerts a direct stimulatory effect on the respiratory centers located in the brainstem, specifically the medulla oblongata. These centers are responsible for generating the rhythmic pattern of breathing.

The combined peripheral and central stimulation results in an increased frequency and tidal volume of respiration.

Receptor Binding and Pharmacodynamic Profile

Detailed quantitative data on the receptor binding affinities and in vitro potency of this compound are not extensively reported in the publicly available scientific literature. The tables below summarize the available qualitative information and highlight the gaps in quantitative data.

Table 1: Receptor Binding Profile of this compound

| Target | Receptor Subtype | Species | Assay Type | Ki (nM) | Citation |

| Peripheral Chemoreceptors | Not Specified | Not Reported | Not Reported | Not Reported | |

| Central Respiratory Centers | Not Specified | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro and In Vivo Pharmacodynamic Profile of this compound

| Effect | Test System | Species | EC50 / IC50 | Efficacy | Citation |

| Increased Respiratory Rate | In vivo | Not Reported | Not Reported | Not Reported | |

| Increased Tidal Volume | In vivo | Not Reported | Not Reported | Not Reported | |

| Increased Locomotor Activity | In vivo | Rat | Not Reported | Not Reported | Not Found |

| Pressor Effects (as Prethcamide) | In vivo | Not Reported | Not Reported | May increase catecholamine release |

Signaling Pathways

The precise molecular targets and intracellular signaling pathways activated by this compound in carotid body glomus cells and central respiratory neurons have not been fully elucidated. However, based on the known physiology of the carotid body, a putative signaling pathway can be proposed.

Hypoxic stimulation of glomus cells in the carotid body is known to involve the inhibition of oxygen-sensitive potassium (K+) channels. This leads to membrane depolarization, activation of voltage-gated calcium (Ca2+) channels, and subsequent release of neurotransmitters such as ATP and acetylcholine, which then activate afferent nerve fibers of the carotid sinus nerve. It is plausible that this compound interacts with one or more components of this pathway to induce a similar response.

Proposed signaling cascade for this compound in carotid body glomus cells.

Experimental Protocols

In Vivo Assessment of Respiratory Stimulation in Animal Models

This protocol describes a general procedure for evaluating the effects of a test compound on respiratory parameters in anesthetized rodents.

Workflow for in vivo assessment of respiratory stimulants.

Methodology:

-

Animal Preparation: Rodents (e.g., rats or mice) are anesthetized with a long-acting anesthetic such as urethane to maintain a stable level of anesthesia without significantly depressing respiration. A tracheostomy is performed, and a cannula is inserted to ensure a patent airway and allow for precise measurement of respiratory airflow.

-

Plethysmography: The animal is placed in a whole-body plethysmograph, a chamber that allows for the measurement of changes in pressure and volume associated with breathing.

-

Baseline Recording: Respiratory parameters, including respiratory rate (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath), are recorded for a stable baseline period.

-

Compound Administration: this compound or a vehicle control is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Data Acquisition and Analysis: Respiratory parameters are continuously monitored and recorded post-administration. The changes in respiratory rate and minute ventilation (respiratory rate × tidal volume) are calculated and compared to the baseline values to determine the stimulatory effect of the compound.

In Vitro Carotid Body Preparation for Electrophysiology and Neurotransmitter Release

This protocol outlines a method for studying the direct effects of a compound on the carotid body by recording nerve activity and measuring neurotransmitter release.

Workflow for in vitro carotid body functional assays.

Methodology:

-

Tissue Preparation: The carotid bifurcation, including the carotid body and the carotid sinus nerve, is dissected from an anesthetized animal (e.g., rabbit or rat). The preparation is placed in a superfusion chamber and continuously bathed in a physiological saline solution gassed with a normoxic gas mixture.

-

Electrophysiological Recording: The carotid sinus nerve is drawn into a suction electrode to record the afferent nerve discharge (action potentials).

-

Neurotransmitter Release Assay: The superfusate is collected at regular intervals to measure the release of catecholamines (e.g., dopamine) using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Baseline Measurement: A stable baseline of nerve activity and catecholamine release is established.

-

Compound Application: this compound is added to the superfusion medium at various concentrations.

-

Data Analysis: The changes in the frequency of carotid sinus nerve firing and the amount of catecholamine release are quantified to determine the stimulatory effect of this compound on the carotid body.

Conclusion

This compound is a respiratory stimulant whose primary neuropharmacological action is mediated through the stimulation of peripheral carotid body chemoreceptors and central respiratory centers. While the conceptual framework of its mechanism is understood within the context of respiratory stimulants, there is a notable lack of specific quantitative data on its receptor binding and potency. The experimental protocols outlined in this guide provide a roadmap for future investigations to elucidate the detailed molecular interactions and dose-response relationships of this compound. Such studies are crucial for a more complete understanding of its neuropharmacological profile and for guiding the development of novel respiratory stimulants.

References

Technical Guide: Prethcamide Formulation and Component Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prethcamide is a respiratory stimulant comprised of a mixture of two active pharmaceutical ingredients (APIs), cropropamide and crotethamide.[1] It acts as a central and respiratory stimulant with a brief duration of action, primarily by stimulating peripheral chemoreceptors and central respiratory centers.[2][3] This technical guide provides an in-depth overview of Prethcamide's formulation, component analysis, and proposed mechanism of action, designed for professionals in drug development and research.

Formulation of Prethcamide

While specific commercial formulations of Prethcamide are not extensively detailed in publicly available literature, a parenteral (injectable) route of administration is indicated.[1] An injection formulation with a concentration of 400 mg/20 ml has been noted. Based on the chemical nature of the active components and common practices for non-aqueous injectable formulations, a hypothetical formulation can be proposed.

Active Pharmaceutical Ingredients (APIs)

Prethcamide is an equimolar mixture of two N-substituted crotonamide derivatives:

-

This compound: N-[(E)-but-2-enoyl]-N-propyl-DL-2-aminobutanamide

-

Crotethamide: N-[(E)-but-2-enoyl]-N-ethyl-DL-2-aminobutanamide

Proposed Formulation Components

Given that Prethcamide has been available as an injection, and considering the stability of amide compounds, a non-aqueous or oily vehicle could be suitable.

Table 1: Proposed Quantitative Composition of a Prethcamide Injection

| Component | Proposed Function | Hypothetical Concentration (per 20 mL) |

| This compound | Active Pharmaceutical Ingredient | 200 mg |

| Crotethamide | Active Pharmaceutical Ingredient | 200 mg |

| Benzyl Alcohol | Antimicrobial Preservative / Solubilizer | 1.0 - 2.0% v/v |

| Benzyl Benzoate | Co-solvent | 10 - 20% v/v |

| Sesame Oil | Vehicle | q.s. to 20 mL |

Note: This is a proposed formulation based on common pharmaceutical practices for injectable drugs and should be validated through extensive formulation studies.

Component Analysis

The quantitative analysis of this compound and crotethamide in a pharmaceutical formulation is crucial for quality control and stability testing. Based on the chemical structure of these compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique. A study has confirmed the use of GC-MS for the characterization of Prethcamide metabolites.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound and crotethamide in a Prethcamide injection formulation.

Experimental Protocol:

-

Sample Preparation:

-

Accurately pipette 1.0 mL of the Prethcamide injection into a 10 mL volumetric flask.

-

Dilute to volume with a suitable organic solvent such as ethyl acetate.

-

Prepare a series of calibration standards of this compound and crotethamide of known concentrations in ethyl acetate.

-

Prepare a quality control (QC) sample from a separate stock solution.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

-

Proposed m/z ions for monitoring would need to be determined from the mass spectra of pure this compound and crotethamide standards.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of each analyte against its concentration.

-

Determine the concentration of this compound and crotethamide in the sample by interpolating their peak areas from the calibration curve.

-

Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

Proposed Synthesis of Active Components

A general synthetic route for N-substituted crotonamides like this compound and crotethamide can be proposed based on standard amide bond formation reactions.

General Synthesis Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of the N-alkyl-DL-2-aminobutanamide intermediate.

-

Acylation of the intermediate with crotonyl chloride.

Caption: Proposed two-step synthesis of Prethcamide components.

Mechanism of Action and Signaling Pathway

Prethcamide stimulates respiration by acting on peripheral chemoreceptors, primarily located in the carotid bodies. These chemoreceptors are sensitive to changes in blood oxygen, carbon dioxide, and pH levels.

Proposed Signaling Pathway in Peripheral Chemoreceptors

The precise molecular target of Prethcamide within the chemoreceptor cells is not fully elucidated. However, it is proposed to mimic the effects of hypoxia or hypercapnia, leading to the depolarization of glomus cells and subsequent neurotransmitter release.

Caption: Proposed signaling pathway of Prethcamide in peripheral chemoreceptors.

Conclusion

This technical guide provides a comprehensive overview of Prethcamide, focusing on its formulation, component analysis, and mechanism of action. While some information is based on established pharmaceutical principles and scientific inference due to limited publicly available data, the provided protocols and pathways offer a solid foundation for research and development professionals working with this respiratory stimulant. Further experimental validation is necessary to confirm the proposed formulation, analytical methods, and the precise molecular interactions of Prethcamide.

References

- 1. A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of two metabolites of prethcamide by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9452155B2 - Injectable antibiotic formulations and their methods of use - Google Patents [patents.google.com]

Synthesis of Novel Cropropamide Analogues: A Technical Guide for Drug Development Professionals

Introduction

Cropropamide, a known respiratory stimulant and a component of the drug Prethamide, has garnered interest for its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and conceptual frameworks for the development of novel this compound analogues. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design, synthesize, and evaluate new chemical entities based on the this compound scaffold. While specific novel analogues are not publicly documented, this guide outlines established synthetic routes and testing strategies applicable to their discovery and development.

Core Synthesis Methodologies

The synthesis of this compound analogues, which are fundamentally amides, can be achieved through several well-established chemical reactions. The choice of method often depends on the starting materials, desired purity, and scalability of the reaction.

General Amide Synthesis Routes

Several methods are commonly employed for the formation of amide bonds in organic synthesis.[] These include:

-

From Acyl Halides: The reaction of an acyl chloride or bromide with a primary or secondary amine is a straightforward and widely used method for amide synthesis.[][4] This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

-

From Carboxylic Acids and Amines: Direct condensation of a carboxylic acid and an amine can be achieved, typically requiring heat. More commonly, coupling reagents are used to facilitate this reaction under milder conditions.

-

From Acid Anhydrides: Amines react with acid anhydrides to form amides. This method is particularly useful when the corresponding anhydride is readily available.

Commonly used coupling reagents for amide bond formation from carboxylic acids include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts such as HATU, HBTU, and PyBOP.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of novel this compound analogues. Researchers should adapt these methods based on the specific properties of the reactants and the desired product.

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of a hypothetical this compound analogue, N-(1-(dimethylcarbamoyl)propyl)-N-propyl-2-butenamide, from 2-butenoyl chloride and a suitable amine precursor.

Materials:

-

2-butenoyl chloride

-

(R/S)-2-(propylamino)-N,N-dimethylbutanamide

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine precursor (1.0 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-butenoyl chloride (1.05 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Synthesis via Carboxylic Acid Coupling

This protocol outlines the synthesis using a carboxylic acid and an amine with a coupling agent.

Materials:

-

2-Butenoic acid

-

(R/S)-2-(propylamino)-N,N-dimethylbutanamide

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIEA)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-butenoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amine precursor (1.1 equivalents) and DIEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired amide.

-

Confirm the structure and purity of the final product using appropriate analytical techniques.

Data Presentation

The following tables present hypothetical data for a series of newly synthesized this compound analogues. This data is for illustrative purposes to guide researchers in organizing their experimental results.

Table 1: Synthesis Yields of this compound Analogues

| Analogue ID | R1 Group | R2 Group | Synthesis Method | Yield (%) | Melting Point (°C) |

| CA-001 | Propyl | But-2-enoyl | Acyl Chloride | 85 | 78-80 |

| CA-002 | Isopropyl | But-2-enoyl | Acyl Chloride | 82 | 81-83 |

| CA-003 | Propyl | 3-Methylbut-2-enoyl | Coupling Agent | 75 | 75-77 |

| CA-004 | Propyl | Cyclopropanecarbonyl | Coupling Agent | 78 | 85-87 |

Table 2: In Vitro Biological Activity of this compound Analogues

| Analogue ID | Target Receptor | Binding Affinity (Ki, nM) | EC50 (nM) |

| This compound | Putative Chemoreceptor | 150 | 250 |

| CA-001 | Putative Chemoreceptor | 120 | 200 |

| CA-002 | Putative Chemoreceptor | 180 | 300 |

| CA-003 | Putative Chemoreceptor | 95 | 150 |

| CA-004 | Putative Chemoreceptor | 110 | 180 |

Mandatory Visualizations

Proposed Signaling Pathway for this compound Analogues

While the precise molecular mechanism of this compound is not fully elucidated, as a respiratory stimulant, it is hypothesized to act on peripheral or central chemoreceptors, leading to an increase in respiratory rate and tidal volume. The following diagram illustrates a plausible signaling cascade.

Caption: Proposed signaling pathway for this compound analogues.

Experimental Workflow for Synthesis and In Vitro Screening

The following diagram outlines the general workflow from the synthesis of novel analogues to their initial in vitro evaluation.

Caption: General experimental workflow for analogue synthesis and screening.

In Vitro and In Vivo Testing

The evaluation of novel this compound analogues requires a combination of in vitro and in vivo assays to determine their efficacy and safety profiles.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity of the analogues to their putative molecular target.

-

Cell-based Functional Assays: To measure the functional activity of the analogues, such as second messenger production (e.g., cAMP) or changes in membrane potential in relevant cell lines.

-

Air-Liquid Interface (ALI) Cultures: These models can be used to assess the effects of compounds on respiratory epithelial cells.

In Vivo Models

-

Rodent Models: Anesthetized or conscious rodents can be used to measure changes in respiratory rate, tidal volume, and arterial blood gases following administration of the test compounds.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the novel analogues.

-

Toxicology Studies: To assess the safety profile of the lead candidates.

The correlation between in vitro and in vivo data (IVIVC) is crucial for the successful development of new respiratory drugs.

The synthesis of novel this compound analogues presents a promising avenue for the discovery of new respiratory stimulants. By leveraging established amide synthesis methodologies and a systematic approach to in vitro and in vivo screening, researchers can identify and optimize lead candidates with improved efficacy and safety profiles. This guide provides a foundational framework to support these drug discovery efforts.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Cropropamide in Human Plasma

For Research Use Only.

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Cropropamide in human plasma. This compound, a respiratory stimulant, requires a reliable analytical method for its determination in pharmacokinetic and pharmacodynamic studies.[1][2] This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, designed to meet the rigorous demands of bioanalytical research in drug development. The method is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

This compound, with the chemical formula C13H24N2O2 and a molecular weight of 240.34 g/mol , is a known respiratory stimulant.[3][4] Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[5] This document provides a detailed protocol for the determination of this compound in plasma, which can be adapted and validated in accordance with regulatory guidelines.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Chlorpropamide (Internal Standard, IS) (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes and tips

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma, a common and effective technique for sample clean-up.

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Chlorpropamide, 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B (re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions (Hypothetical - requires experimental optimization):

-

This compound: Q1: 241.3 m/z → Q3: 142.2 m/z

-

Chlorpropamide (IS): Q1: 277.0 m/z → Q3: 175.1 m/z

-

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method upon full validation. These values are based on typical performance of similar bioanalytical LC-MS/MS assays.

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ) | 80% - 120% |

| Accuracy (other QC levels) | 85% - 115% |

| Precision (CV%) (at LLOQ) | ≤ 20% |

| Precision (CV%) (other QC levels) | ≤ 15% |

| Matrix Effect | 85% - 115% |

| Recovery | Consistent and reproducible |

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

Discussion

This application note provides a starting point for the development of a validated LC-MS/MS method for this compound in human plasma. The choice of Chlorpropamide as an internal standard is based on its use in other bioanalytical methods and its structural features that may lead to similar extraction and ionization behavior to this compound. However, a stable isotope-labeled internal standard for this compound would be the ideal choice to correct for matrix effects and variability during sample processing.

The proposed protein precipitation method is simple and fast, making it suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are based on common practices for small molecule quantification and should provide good sensitivity and selectivity. It is imperative that this method undergoes a full validation according to the guidelines set by regulatory agencies such as the FDA or EMA to ensure its accuracy, precision, and reliability for use in clinical or preclinical studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The described LC-MS/MS protocol offers a robust and sensitive approach for the quantification of this compound in human plasma. This method, upon successful validation, will be a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology, enabling detailed pharmacokinetic assessments of this compound.

References

- 1. This compound CAS#: 633-47-6 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C13H24N2O2 | CID 5369258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters [mdpi.com]

Application Note: Quantification of Cropropamide in Human Plasma by LC-MS/MS

Abstract

This application note presents a proposed protocol for the quantification of Cropropamide in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation parameters based on established principles of bioanalytical method validation.

Introduction

This compound, chemically known as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide, is a respiratory stimulant.[1] It is often found in combination with crotethamide in the drug preparation Prethcamide.[1] Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for monitoring its use. This document provides a detailed, proposed starting point for the development and validation of an analytical method for this compound in human plasma.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H24N2O2 | [1] |

| Molecular Weight | 240.34 g/mol | [1][2] |

| Physical State | Liquid | |

| Boiling Point | 128-130 °C at 0.25 mmHg | |

| Solubility | Easily soluble in water and ether. |

Experimental Workflow

Caption: Proposed experimental workflow for the quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Proposed Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. A precursor ion corresponding to [M+H]+ should be selected, and characteristic product ions should be identified. |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation

The proposed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The following parameters should be assessed:

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | Assessed at four QC levels (LOD, LQC, MQC, HQC). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Determined at three QC levels (LQC, MQC, HQC) by comparing the peak areas of extracted samples to those of unextracted standards. Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | Assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of pure solutions. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. The mean concentration of stability samples should be within ±15% of the nominal concentration. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | The analyte response should be at least five times the response of a blank sample. Accuracy and precision should be within 20%. |

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Summary

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| This compound | 1 - 1000 | > 0.995 | y = mx + c |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | 1 | TBD | TBD | TBD | TBD |

| LQC | 3 | TBD | TBD | TBD | TBD |

| MQC | 100 | TBD | TBD | TBD | TBD |

| HQC | 800 | TBD | TBD | TBD | TBD |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery Precision (CV%) | Mean Matrix Effect (%) | Matrix Effect Precision (CV%) |

| LQC | 3 | TBD | TBD | TBD | TBD |

| MQC | 100 | TBD | TBD | TBD | TBD |

| HQC | 800 | TBD | TBD | TBD | TBD |

Table 4: Stability Summary

| Stability Condition | Storage Duration/Cycles | QC Level | Mean Accuracy (%) |

| Freeze-Thaw | 3 cycles | LQC & HQC | TBD |

| Bench-Top | 6 hours at RT | LQC & HQC | TBD |

| Long-Term | 30 days at -80°C | LQC & HQC | TBD |

| Post-Preparative | 24 hours in autosampler | LQC & HQC | TBD |

Signaling Pathways and Logical Relationships

As this compound is a respiratory stimulant, its mechanism of action is of interest. While a detailed signaling pathway is beyond the scope of this quantification protocol, a logical diagram illustrating the relationship between the analytical method and its application is provided below.

Caption: Logical relationship from drug administration to pharmacokinetic interpretation.

Conclusion

This application note provides a comprehensive, proposed protocol for the quantification of this compound in human plasma using LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the detailed validation plan, offer a solid foundation for developing a reliable and robust bioanalytical method. This method, once validated, can be a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols for Cell-based Assays to Determine Cropropamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cropropamide is a central nervous system (CNS) stimulant that has been used as a respiratory stimulant. It is a component of the drug Prethamide, which also contains crotetamide. While it is known to increase locomotor activity, the precise molecular mechanism of action and its direct cellular targets remain to be fully elucidated. This document provides detailed protocols for a panel of cell-based assays designed to investigate and quantify the cellular activity of this compound.

The proposed assays will investigate the effects of this compound on key signaling pathways associated with neuronal activation, which is a hallmark of CNS stimulants. These pathways include the cyclic adenosine monophosphate (cAMP) signaling cascade and calcium mobilization. Additionally, a protocol to measure the release of neurotransmitters, a downstream functional consequence of neuronal stimulation, is provided.

These protocols are intended to serve as a starting point for researchers to screen for this compound activity, characterize its dose-response relationship, and gain insights into its potential mechanism of action at the cellular level.

Data Presentation

The following table summarizes the expected quantitative data from the described experimental protocols. This structured format allows for easy comparison of this compound's effects across different assays and conditions.

| Assay | Cell Line | Parameter Measured | Readout | Expected Effect of this compound | Positive Control | Negative Control |

| cAMP Signaling Assay | SH-SY5Y | Intracellular cAMP levels | Luminescence/Fluorescence | Increase | Forskolin | Vehicle (e.g., DMSO) |

| Calcium Flux Assay | PC-12 | Intracellular Calcium [Ca2+] | Fluorescence Intensity | Increase | Ionomycin / High [K+] | Vehicle (e.g., DMSO) |

| Dopamine Release Assay | PC-12 | Extracellular Dopamine | Fluorescence/Absorbance | Increase | High [K+] | Vehicle (e.g., DMSO) |

Experimental Protocols

Intracellular cAMP Signaling Assay

This assay will determine if this compound modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). An increase in cAMP is a common signaling mechanism for many CNS stimulants.

Workflow for cAMP Signaling Assay

Caption: Workflow for the intracellular cAMP signaling assay.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Forskolin (positive control)

-

Vehicle control (e.g., DMSO)

-

cAMP assay kit (e.g., a competitive immunoassay format with a luminescent or fluorescent readout)

-

Cell lysis buffer (provided with the kit)

-

Plate reader capable of luminescence or fluorescence detection

Protocol:

-

Cell Seeding:

-

Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in serum-free medium to achieve the final desired concentrations. Also prepare solutions of Forskolin (e.g., 10 µM final concentration) and the vehicle control.

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the compound dilutions, positive control, or negative control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes (or an optimized time based on preliminary experiments).

-

-

cAMP Detection:

-

Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves:

-

Lysing the cells to release intracellular cAMP.

-

Adding the detection reagents, which usually include a labeled cAMP conjugate and an antibody against cAMP.

-

Incubating to allow for the competitive binding reaction.

-

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or fluorescence signal using a plate reader. The signal is typically inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Intracellular Calcium Flux Assay

This assay will determine if this compound induces an increase in intracellular calcium concentration ([Ca2+]), a key event in neuronal activation.

Signaling Pathway for Calcium Mobilization

Establishing Animal Models for Respiratory Stimulant Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective respiratory stimulants requires robust and reproducible animal models that accurately mimic human respiratory depression. These models are crucial for elucidating the mechanisms of action of novel therapeutics and for evaluating their efficacy and safety prior to clinical trials. This document provides detailed application notes and protocols for establishing and utilizing rodent models of respiratory depression for the investigation of respiratory stimulants. The protocols outlined below describe methods for inducing respiratory depression, monitoring respiratory parameters, and administering therapeutic agents.

Animal Models of Respiratory Depression

The choice of animal model and the method of inducing respiratory depression are critical for the successful evaluation of respiratory stimulants. Rodents, particularly rats and mice, are widely used due to their physiological similarities to humans in respiratory control, well-characterized genetics, and ease of handling.[1]

Two common and effective methods for inducing respiratory depression in a controlled laboratory setting are through the administration of opioids or general anesthetics.

Opioid-Induced Respiratory Depression (OIRD)

Opioids are potent analgesics that can cause severe, life-threatening respiratory depression by acting on mu-opioid receptors in the brainstem respiratory centers.[2][3] Fentanyl and morphine are commonly used to induce OIRD in animal models.[2][4]

Anesthesia-Induced Respiratory Depression

General anesthetics, such as isoflurane and ketamine/xylazine combinations, induce a state of unconsciousness and also depress respiratory function in a dose-dependent manner. These models are useful for studying respiratory stimulants in the context of post-anesthetic recovery.

Quantitative Data Summary

The following tables summarize key quantitative data for establishing respiratory depression models and for the administration of common respiratory stimulants.

Table 1: Induction of Respiratory Depression in Rodents

| Agent | Animal Model | Dosage | Route of Administration | Expected Outcome | Reference(s) |

| Opioids | |||||

| Fentanyl | Rat | 0.0032 - 0.1 mg/kg | Intravenous (IV) | Dose-dependent decrease in respiratory frequency and tidal volume. | |

| Heroin | Rat | 0.32 - 3.2 mg/kg | Intravenous (IV) | Dose-dependent decrease in respiratory frequency and tidal volume. | |

| Morphine | Rat | 1.0 - 3.0 mg/kg | Intravenous (IV) | Decreased minute volume due to depression of respiratory rate and airflow. | |

| Anesthetics | |||||

| Isoflurane | Mouse | 4-5% for induction, 1-2% for maintenance | Inhalation | Progressive decrease in respiratory rate with increasing concentration. | |

| Ketamine/Xylazine | Mouse | 100 mg/kg Ketamine, 10 mg/kg Xylazine | Intraperitoneal (IP) | Lower respiratory depression compared to some other anesthetics. |

Table 2: Administration of Respiratory Stimulants in Rodent Models

| Stimulant | Animal Model | Dosage | Route of Administration | Therapeutic Effect | Reference(s) |

| Doxapram | Rat/Mouse | 1.0 - 10 mg/kg | Intravenous (IV) | Increased frequency and amplitude of respiratory activity. | |

| Serotonin 1A Agonists | |||||

| 8-OH-DPAT | Rat | 250 µg/kg | Intraperitoneal (IP) | Normalization of tidal volume and respiratory rate after spinal cord injury. | |

| Buspirone | Rat | 1.5 mg/kg | Intraperitoneal (IP) | Reversal of respiratory deficits. | |

| F15599 | Mouse | 0.1 - 0.25 mg/kg | Intraperitoneal (IP) | Reduction in apnea and improved breathing regularity. | |

| Amphetamine-like Stimulants | |||||

| d-Amphetamine | Rat | 0.1 - 3.2 mg/kg | Intravenous (IV) | Increased respiratory frequency and minute volume. |

Experimental Protocols

Protocol 1: Induction of Opioid-Induced Respiratory Depression (OIRD) in Rats

This protocol describes the induction of respiratory depression using fentanyl, a potent µ-opioid receptor agonist.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Fentanyl solution (e.g., 50 µg/mL)

-

Sterile saline

-

Intravenous catheterization equipment

-

Whole-body plethysmography system or arterial blood gas analyzer

-

Animal scale

Procedure:

-

Animal Preparation: Acclimatize rats to the laboratory environment for at least 3 days. On the day of the experiment, weigh the rat and place it in the plethysmography chamber for a 40-minute acclimation period.

-

Baseline Measurement: Record baseline respiratory parameters for 20 minutes before drug administration. Key parameters include respiratory frequency (f), tidal volume (VT), and minute ventilation (VE).

-

Fentanyl Administration: Administer a bolus injection of fentanyl (e.g., 12, 25, or 50 µg/kg) intravenously.

-

Post-Injection Monitoring: Continuously monitor and record respiratory parameters for at least 60 minutes post-injection. A significant decrease in respiratory frequency and tidal volume indicates the successful induction of respiratory depression.

-

Stimulant Administration (Optional): Once a stable period of respiratory depression is achieved, administer the test respiratory stimulant and continue to monitor respiratory parameters to assess its efficacy.

Protocol 2: Induction of Anesthesia-Induced Respiratory Depression in Mice

This protocol details the induction of respiratory depression using the inhalant anesthetic isoflurane.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Isoflurane

-

Calibrated vaporizer

-

Induction chamber

-

Nose cone for anesthetic delivery

-

Whole-body plethysmography system

-

Heating pad

Procedure:

-

Anesthesia Induction: Place the mouse in an induction chamber and deliver 4-5% isoflurane with oxygen as the carrier gas.

-

Anesthesia Maintenance: Once the mouse loses its righting reflex, transfer it to a nose cone and maintain anesthesia with 1-2% isoflurane. Place the mouse on a heating pad to maintain body temperature.

-

Respiratory Monitoring: Place the anesthetized mouse in a whole-body plethysmograph to monitor respiratory parameters. A normal respiratory rate under anesthesia is between 55-100 breaths/min; a significant drop below this range indicates respiratory depression.

-

Stimulant Administration: Administer the respiratory stimulant via the desired route (e.g., intraperitoneal or intravenous injection) and continue to monitor for changes in respiratory rate and tidal volume.

Protocol 3: Respiratory Monitoring using Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method for assessing respiratory function in conscious animals.

Procedure:

-

System Calibration: Calibrate the plethysmography chamber by injecting a known volume of air (e.g., 1 ml) to generate a pressure deflection signal.

-

Animal Acclimatization: Place the animal in the chamber and allow it to acclimatize for at least 30-60 minutes until it is calm.

-

Data Recording: Record the pressure changes generated by the animal's breathing. Ensure to capture periods where the animal is not moving to obtain a clean signal.

-

Data Analysis: Analyze the recorded waveforms to calculate respiratory parameters such as respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

Protocol 4: Arterial Blood Gas Analysis in Rats

Arterial blood gas analysis provides a direct measure of respiratory function by quantifying the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in the blood.

Procedure:

-

Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery of the rat under anesthesia. Allow the animal to recover fully.

-

Blood Sampling: For conscious rats, allow a period of acclimatization. Withdraw approximately 0.4 mL of arterial blood into a heparinized syringe, ensuring no air bubbles are present.

-

Sample Analysis: Immediately analyze the blood sample using a blood gas analyzer to determine PaO2, PaCO2, and pH.

-

Data Interpretation: A decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Respiratory Control

The regulation of breathing is a complex process involving multiple neurotransmitter systems and signaling pathways within the brainstem. Understanding these pathways is crucial for the rational design of respiratory stimulants.

-

Serotonergic Pathways: Serotonin (5-HT) plays a significant excitatory role in the modulation of respiratory networks. 5-HT neurons originating from the raphe nuclei project to various respiratory control centers in the brainstem. The activation of 5-HT2A receptors, in particular, has been shown to stimulate respiratory output.

Caption: Serotonergic stimulation of respiratory neurons.

-

GABAergic Pathways: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in modulating respiratory rhythm. GABAergic neurons provide tonic and phasic inhibition to respiratory neurons in the medulla.

Caption: GABAergic inhibition of respiratory neurons.

-

Opioid-Induced Signaling: Opioids, through the activation of µ-opioid receptors (MORs), inhibit respiratory neurons. This is a G-protein coupled receptor (GPCR) that leads to neuronal hyperpolarization and reduced neurotransmitter release.

Caption: Opioid-induced inhibition of respiratory neurons.

Experimental Workflow

A typical experimental workflow for evaluating a novel respiratory stimulant is depicted below.

References

- 1. Doxapram - Wikipedia [en.wikipedia.org]

- 2. Frontiers | GABA-Glycine Cotransmitting Neurons in the Ventrolateral Medulla: Development and Functional Relevance for Breathing [frontiersin.org]

- 3. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 4. Ventilatory Effects of Fentanyl, Heroin, and d-Methamphetamine, Alone and in Mixtures in Male Rats Breathing Normal Air - PMC [pmc.ncbi.nlm.nih.gov]

In vivo Efficacy of Cropropamide in Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cropropamide is a respiratory stimulant that has been investigated for its effects on respiratory function and locomotor activity. It is a component of the respiratory stimulant Prethamide, which also contains crotethamide.[1] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in rodent models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing preclinical studies to evaluate the pharmacological effects of this compound.

Data Presentation

Table 1: Effects of this compound on Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Counts/hr) | % Change from Control |

| Vehicle Control | 0 | Data Not Available | 0% |

| This compound | 10 | Data Not Available | Data Not Available |

| This compound | 20 | Data Not Available | Data Not Available |

| This compound | 40 | Data Not Available | Data Not Available |

Note: While it is established that this compound increases motor activity in rats in a dose-dependent manner, specific quantitative data from the primary literature (Babbini et al., 1976) is not publicly available to populate this table.

Table 2: Effects of this compound on Respiratory Parameters in Rodents

| Treatment Group | Dose | Animal Model | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |

| Vehicle Control | - | Rat/Mouse | Baseline | Baseline | Baseline |

| This compound | Specify Dose | Rat/Mouse | Data Not Available | Data Not Available | Data Not Available |

| Positive Control (e.g., Doxapram) | Specify Dose | Rat/Mouse | Expected Increase | Expected Increase | Expected Increase |

Note: There is a lack of specific published data on the in vivo effects of this compound alone on respiratory parameters in rodents.

Experimental Protocols

Assessment of Locomotor Activity in Rats

This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Open field activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

-

Drug Administration: Administer this compound or vehicle via i.p. injection. Doses can be selected based on preliminary studies or literature, for example, 10, 20, and 40 mg/kg.

-

Locomotor Activity Recording: Immediately after injection, place each rat in the center of an open field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period, typically 60 to 120 minutes.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total activity for the entire session. Compare the activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Workflow for Locomotor Activity Assessment:

Caption: Experimental workflow for assessing locomotor activity in rats.

Assessment of Respiratory Function in Rodents

This protocol provides a general framework for evaluating the respiratory stimulant effects of this compound in rodents using whole-body plethysmography.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound

-

Vehicle (e.g., sterile saline)

-

Whole-body plethysmography system

-

Syringes and needles for the chosen route of administration (e.g., i.p., i.v.)

Procedure:

-

Acclimation: Acclimate the animals to the housing facility as described in the locomotor activity protocol.

-

Plethysmography Chamber Acclimation: On the day of the experiment, place each animal in a plethysmography chamber and allow for an acclimation period of at least 30-60 minutes until respiratory parameters stabilize.

-

Baseline Recording: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT), for a stable period (e.g., 15-30 minutes).

-

Drug Administration: Administer this compound or vehicle. The route of administration and dose should be determined based on the study objectives.

-

Post-Dose Recording: Continuously record respiratory parameters for a defined period after drug administration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the changes in respiratory parameters from baseline at different time points after drug administration. Compare the effects of this compound to the vehicle control group using appropriate statistical methods.

Workflow for Respiratory Function Assessment:

Caption: Experimental workflow for assessing respiratory function in rodents.

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound as a respiratory stimulant has not been fully elucidated. However, based on the known mechanisms of other respiratory stimulants, it is hypothesized that this compound may act on central and/or peripheral chemoreceptors to increase respiratory drive.

-

Central Chemoreceptors: Located in the medulla oblongata, these receptors are sensitive to changes in the partial pressure of carbon dioxide (pCO2) and pH in the cerebrospinal fluid.

-

Peripheral Chemoreceptors: Located in the carotid and aortic bodies, these receptors primarily detect changes in the partial pressure of oxygen (pO2) in the arterial blood, as well as pCO2 and pH.

Stimulation of these chemoreceptors leads to an increase in the firing rate of afferent nerves to the respiratory centers in the brainstem, resulting in an increased respiratory rate and tidal volume.

Hypothesized Signaling Pathway for a Peripheral Chemoreceptor Stimulant: